

Technical Support Center: Investigating Liver and Kidney Toxicity of UV-328

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Compound of Interest

Compound Name: UV-328

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the liver and kidney toxicity of **UV-328**. The following resources are designed to address common questions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is **UV-328** and why is it a toxicological concern?

UV-328, or 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a chemical widely used as a UV stabilizer in plastics, coatings, and other materials to prevent degradation from sunlight.[1][2] It is classified as a persistent, bioaccumulative, and toxic (PBT) substance.[1][3] Due to these properties, it is listed as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation.[1][2][4][5] The primary toxicological concerns for mammals, based on repeated-dose animal studies, are liver and kidney toxicity.[1][6][7]

Q2: What are the known effects of **UV-328** on the liver?

Repeated oral administration of **UV-328** in animal studies has been shown to cause significant liver toxicity.[6][7] Observed histopathological changes include necrosis and proliferation of bile duct epithelia.[3] In vitro studies using human liver carcinoma cells (HepG2) suggest that **UV-328** has weak cytotoxic effects at concentrations below 50 μ M.[8][9][10]

Q3: What are the known effects of **UV-328** on the kidney?

Studies in rats have demonstrated that repeated exposure to **UV-328** can lead to kidney damage, specifically tubular necrosis.[\[3\]](#)

Q4: What are the established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for **UV-328**?

Based on animal studies, the following NOAEL and LOAEL values have been reported:

- In a 90-day study in beagle dogs: The NOAEL was determined to be less than 15 mg/kg body weight/day, with histopathological effects on the liver and kidneys observed at 60 mg/kg bw/day.[\[1\]](#)
- In another study with beagle dogs: The calculated NOAEL was less than 10 mg/kg bw, and the LOAEL was 10 mg/kg bw.[\[1\]](#)

Q5: What are the potential mechanisms of **UV-328** induced toxicity?

Research suggests that the toxic effects of **UV-328** may be mediated through several pathways:

- Aryl Hydrocarbon Receptor (AHR) Pathway: In vitro studies indicate that **UV-328** and its structural analogs can interact with the AHR, a key regulator of xenobiotic metabolism. Activation of the AHR pathway can lead to the upregulation of cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which may be involved in the metabolic activation of **UV-328** to more toxic intermediates.[\[8\]](#)
- Oxidative Stress: Chronic exposure to **UV-328** in fish has been shown to induce oxidative stress in the liver, affecting the activity of antioxidant enzymes and gene expression.[\[7\]](#)[\[11\]](#)

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro and in vivo experiments investigating **UV-328** toxicity.

In Vitro Hepatotoxicity and Nephrotoxicity Assays

Problem	Possible Cause(s)	Troubleshooting Steps
Low or inconsistent cytotoxicity observed in HepG2 or HK-2 cells.	<p>1. Suboptimal UV-328 concentration: UV-328 has shown weak cytotoxicity at lower concentrations (<50 μM). [8][10]</p> <p>2. Poor solubility of UV-328: As a hydrophobic molecule, UV-328 may not be fully dissolved in the culture medium.</p> <p>3. Short exposure time: The toxic effects of UV-328 may require prolonged exposure.</p> <p>4. Cell health and passage number: High passage numbers or unhealthy cells can lead to inconsistent results.</p>	<p>1. Dose-response experiment: Conduct a wide range of concentrations to determine the optimal range for your specific assay.</p> <p>2. Solvent selection and validation: Use an appropriate solvent (e.g., DMSO) at a final concentration that is not toxic to the cells.</p> <p>Ensure complete dissolution before adding to the medium.</p> <p>3. Time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).</p> <p>4. Cell culture best practices: Use cells with a low passage number and ensure they are healthy and in the exponential growth phase before treatment.</p>
Difficulty in assessing oxidative stress markers.	<p>1. Insensitive assay: The chosen assay may not be sensitive enough to detect subtle changes in oxidative stress.</p> <p>2. Timing of measurement: Oxidative stress can be an early event, and measurements at later time points may miss the peak response.</p> <p>3. Inappropriate marker: The selected oxidative stress marker may not be the most relevant for UV-328-induced toxicity.</p>	<p>1. Use multiple, sensitive assays: Employ a panel of assays to measure different aspects of oxidative stress (e.g., ROS production, lipid peroxidation, antioxidant enzyme activity). [12][13]</p> <p>2. Conduct a time-course analysis: Measure oxidative stress markers at various time points after UV-328 exposure.</p> <p>3. Literature review: Consult the literature for markers that have been shown to be</p>

Inconsistent results in AHR activation assays.

modulated by similar compounds.

1. Low AHR expression in cell line: The chosen cell line may not express sufficient levels of the AHR. 2. Suboptimal ligand concentration or exposure time.

1. Cell line selection: Use a cell line known to have a robust AHR response, such as HepG2 cells.^[9] 2. Optimize assay conditions: Perform dose-response and time-course experiments to determine the optimal conditions for AHR activation by UV-328.

In Vivo Toxicity Studies

Problem	Possible Cause(s)	Troubleshooting Steps
High variability in animal responses to UV-328.	<p>1. Inconsistent dosing: Inaccurate or inconsistent administration of UV-328.</p> <p>2. Animal health status: Underlying health issues in the animal colony can affect their response to toxicants.</p> <p>3. Genetic variability: Differences in the genetic background of the animals.</p>	<p>1. Standardize dosing procedures: Ensure accurate dose calculations and consistent administration techniques (e.g., gavage).</p> <p>2. Health monitoring: Closely monitor the health of the animals before and during the study.</p> <p>3. Use of inbred strains: Employ inbred strains of animals to minimize genetic variability.</p>
Difficulty in detecting early signs of kidney toxicity.	<p>1. Insensitive biomarkers: Traditional markers like serum creatinine and BUN may only be elevated after significant kidney damage has occurred.</p> <p>2. Timing of sample collection: Samples may be collected too late to detect early changes.</p>	<p>1. Use a panel of kidney injury biomarkers: Include more sensitive and specific markers such as KIM-1, NGAL, and clusterin in your analysis.</p> <p>2. Collect samples at multiple time points: Analyze urine and blood samples at various times throughout the study to capture early toxic effects.</p>
Challenges in histopathological interpretation.	<p>1. Subtle lesions: Early-stage or low-dose effects may be subtle and difficult to interpret.</p> <p>2. Fixation artifacts: Improper tissue fixation can lead to artifacts that may be misinterpreted as toxic effects.</p>	<p>1. Blinded evaluation: Have the histopathological analysis performed by a board-certified veterinary pathologist in a blinded manner.</p> <p>2. Standardized tissue processing: Follow standardized protocols for tissue collection, fixation, and processing to minimize artifacts.</p>

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo and in vitro studies on **UV-328** toxicity.

Table 1: In Vivo Repeated-Dose Oral Toxicity of UV-328

Species	Duration	Dose Levels (mg/kg bw/day)	Key Findings	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Reference
Beagle Dog	90 days	Not specified, but included 15, 60, and 240	Histopathological effects in liver and kidneys at 60 mg/kg bw/day. Alterations in reproductive organs and serum enzymes at >15 mg/kg bw/day.	<15	Not explicitly stated, but effects seen at >15	[1]
Beagle Dog	Not specified	Not specified, but included 10	Details not provided.	<10	10	[1]
Rat	49 days (subacute) & 90 days (subchronic)	Not specified	Toxicity in several organs, particularly the liver and kidneys.	Not specified	Not specified	[14]

Note: Detailed dose-response data for specific biomarkers and histopathological scores are not readily available in the public domain. The information provided is based on reported NOAEL and LOAEL values and qualitative descriptions of the effects.

Table 2: In Vitro Cytotoxicity of UV-328

Cell Line	Exposure Duration	Assay	Endpoint	Result	Reference
HepG2 (Human Liver Carcinoma)	7 days	Cell Viability	Cytotoxicity	Weak cytotoxicity observed at concentrations below 50 μ M.	[8][10]
HK-2 (Human Kidney Epithelial)	Not specified	Not specified	Cytotoxicity	Data for UV-328 specifically is not provided, but the cell line is a common model for in vitro nephrotoxicity.	[15][16]

Note: Specific IC50 values for **UV-328** in these cell lines are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the liver and kidney toxicity of **UV-328**.

In Vivo Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

Objective: To evaluate the sub-chronic oral toxicity of **UV-328** in rodents.

Methodology:

- Animal Model: Use a standard rodent species, typically Sprague-Dawley or Wistar rats, of a single strain. Use both male and female animals.
- Acclimation: Acclimate animals to laboratory conditions for at least 5 days before the start of the study.
- Group Allocation: Randomly assign animals to at least three dose groups and one control group. Each group should consist of at least 10 males and 10 females.
- Dose Administration: Administer **UV-328** orally via gavage daily for 90 consecutive days. The vehicle used for the control group should be the same as that used for the test substance (e.g., corn oil).
- Observations:
 - Clinical Signs: Observe animals for clinical signs of toxicity at least once daily.
 - Body Weight: Record body weight weekly.
 - Food and Water Consumption: Measure food and water consumption weekly.
- Clinical Pathology: At the end of the 90-day period, collect blood samples for hematology and clinical chemistry analysis. Key parameters for liver and kidney function include:
 - Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, albumin.
 - Kidney: Blood urea nitrogen (BUN), creatinine.
- Urinalysis: Collect urine samples to assess parameters such as volume, specific gravity, pH, protein, glucose, and sediment.
- Pathology:
 - Gross Necropsy: Perform a full necropsy on all animals.
 - Organ Weights: Weigh key organs, including the liver and kidneys.

- Histopathology: Preserve the liver, kidneys, and other target organs in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

In Vitro Hepatotoxicity Assay using HepG2 Cells

Objective: To assess the cytotoxic potential of **UV-328** on human liver cells.

Methodology:

- Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
- Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.
- Treatment: Prepare a stock solution of **UV-328** in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
- Exposure: Replace the culture medium in the wells with the medium containing different concentrations of **UV-328**. Include a vehicle control (medium with solvent only) and a positive control (a known hepatotoxicant).
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
- Cytotoxicity Assessment: Measure cell viability using a standard assay, such as:
 - MTT Assay: Measures the metabolic activity of viable cells.
 - LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
 - Neutral Red Uptake Assay: Assesses lysosomal integrity.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

In Vitro Nephrotoxicity Assay using HK-2 Cells

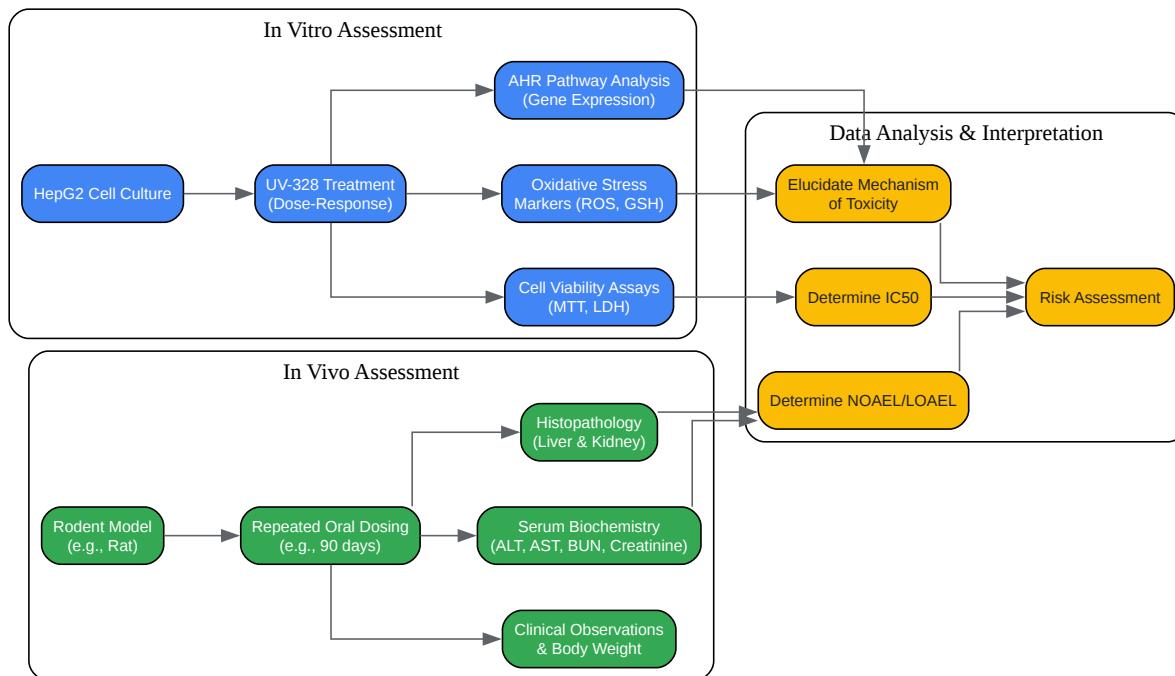
Objective: To evaluate the cytotoxic potential of **UV-328** on human kidney proximal tubule cells.

Methodology:

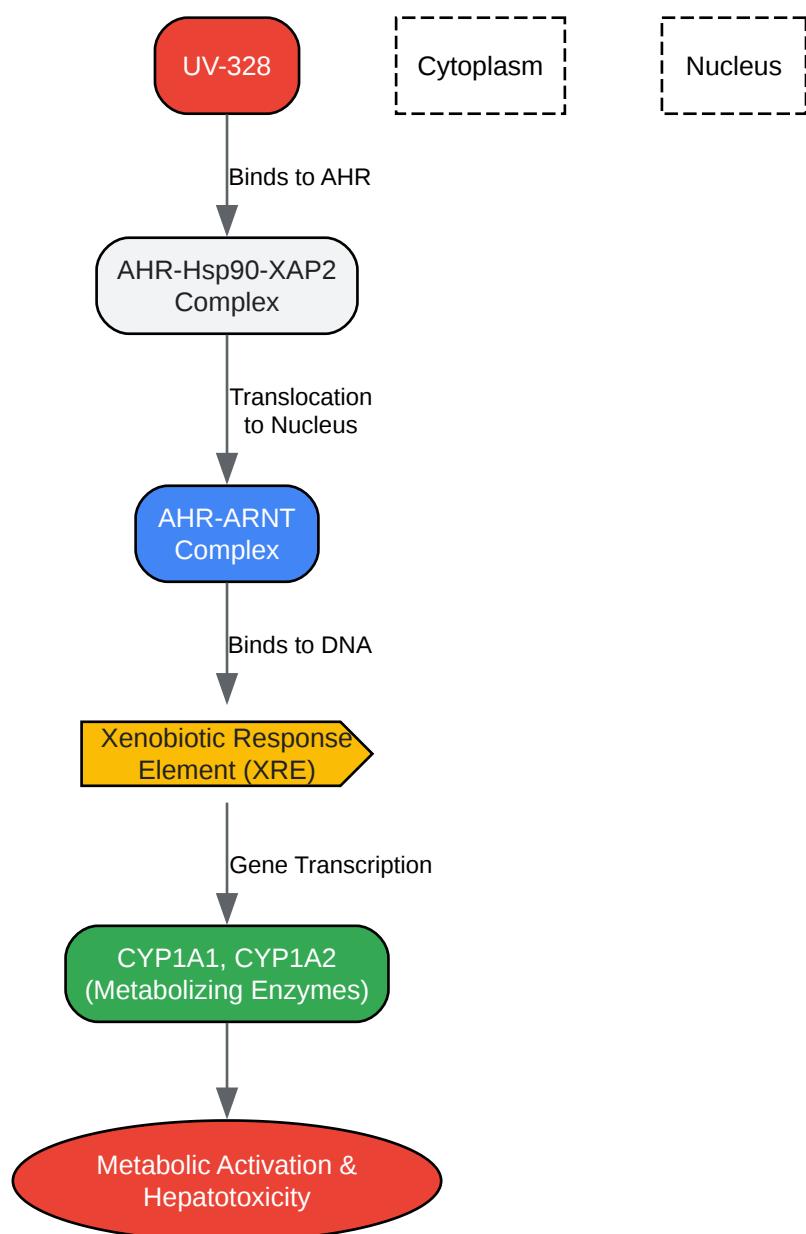
- Cell Culture: Culture HK-2 cells, an immortalized human proximal tubular epithelial cell line, in an appropriate medium (e.g., Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and EGF).
- Seeding and Treatment: Follow the same procedures for seeding and treatment as described for the HepG2 assay.
- Exposure and Incubation: Expose the cells to various concentrations of **UV-328** for a defined period (e.g., 24 or 48 hours).
- Cytotoxicity and Biomarker Assessment:
 - Assess cell viability using methods like the MTT or LDH assay.
 - Measure the release of kidney-specific injury biomarkers into the culture medium using ELISA or other immunoassays. Key biomarkers include:
 - Kidney Injury Molecule-1 (KIM-1)
 - Neutrophil Gelatinase-Associated Lipocalin (NGAL)
 - Clusterin
- Data Analysis: Analyze the data to determine the IC₅₀ value and the dose-dependent release of nephrotoxicity biomarkers.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of **UV-328** toxicity.

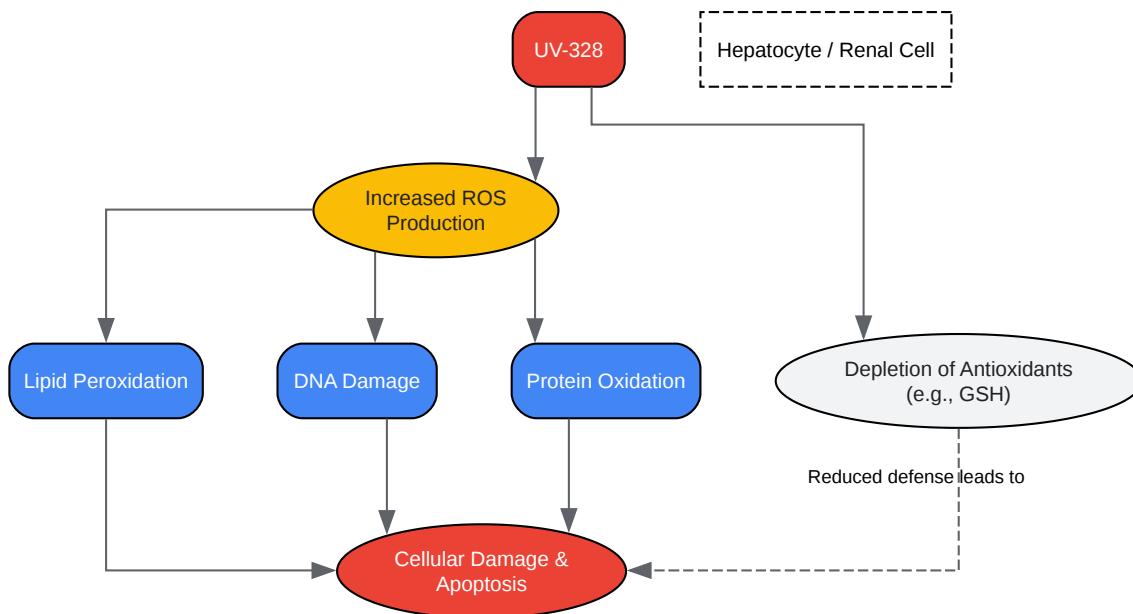
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Caption: Experimental workflow for assessing **UV-328** hepatotoxicity.



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Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway in **UV-328** toxicity.

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Caption: General pathway of **UV-328** induced oxidative stress.

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